Panaxytriol

Vue d'ensemble

Description

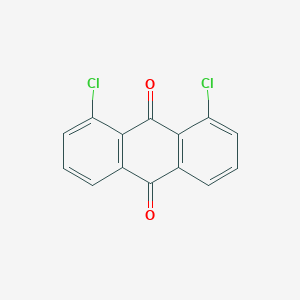

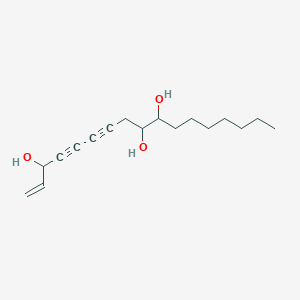

Panaxytriol is an unsaturated fatty alcohol found in ginseng . It’s recognized by its IUPAC name (3R,9R,10R)-Heptadec-1-ene-4,6-diyne-3,9,10-triol .

Synthesis Analysis

The total synthesis of Panaxytriol involves a unique strategy that includes enyne metathesis, which is capable of carrying out multiple bond formation in a tandem fashion. This is combined with a metallotropic [1,3]-shift .Molecular Structure Analysis

The molecular formula of Panaxytriol is C17H26O3 . The absolute configuration of Panaxytriol was determined as 3R,9R,10R .Chemical Reactions Analysis

Panaxytriol has been found to regulate the expression of Cytochrome P450 3A4 (CYP3A4), a crucial drug-metabolizing enzyme in the human body . This regulation is mainly achieved by activating the pregnancy X receptor (PXR). At high concentrations of Panaxytriol, the constitutive androstane receptor (CAR) is also involved in the upregulation of CYP3A4 .Physical And Chemical Properties Analysis

The average mass of Panaxytriol is 278.387 Da . More detailed physical and chemical properties might require specific experimental procedures for accurate determination.Applications De Recherche Scientifique

Anti-Tumor Properties

Panaxytriol, a constituent of Korean red ginseng, exhibits potent anti-tumor properties, potentially due to its induction of phase 2 chemoprotective enzymes. This indicates significant implications for cancer therapeutics (Ng et al., 2008). Additionally, panaxytriol has been found to inhibit tumor cell proliferation and induce G2/M cell cycle arrest in various tumor cell lines (Kim et al., 2002).

Cytotoxicity and Cell Cycle Effects

Panaxytriol displays significant cytotoxicity and inhibition of DNA synthesis in tumor cells. It also causes cell cycle arrest at the G2/M phase in certain cancer cell lines (Kim et al., 2002). Synthesis of panaxytriol analogues has revealed enhanced cytotoxicity relative to the natural product, suggesting a potential for development in cancer therapy (Yun et al., 2005).

Effect on Cytochrome P450 3A4

Panaxytriol influences the cytochrome P450 3A4 (CYP3A4) via the pregnane X receptor (PXR)–CYP3A4 regulatory pathway. This effect is observed in HepG2 cells and could have pharmacokinetic implications (Wu et al., 2019).

Mitochondrial Effects and ATP Disruption

Panaxytriol targets the mitochondria in certain cancer cells, disrupting cellular energy balance and respiration. It leads to ATP depletion, contributing to its cytotoxic effects (Matsunaga et al., 1995).

Inhibition of Microglial Cell Activation

Panaxytriol inhibits lipopolysaccharide-induced activation of microglia, a type of brain inflammation, potentially offering benefits in neurodegenerative diseases (Hiramatsu et al., 2021).

Anti-Helicobacter pylori Activity

In addition to its anti-tumor properties, panaxytriol has been found to effectively inhibit the growth of Helicobacter pylori, a bacterium linked to certain stomach diseases (Bae et al., 2001).

Safety And Hazards

Orientations Futures

Panaxytriol is one of the key active components in red ginseng and Shenmai injection. It has been found to have various physiological effects, and its impact on the regulation of CYP3A4 expression has been studied . Future research may focus on further understanding its mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

heptadec-1-en-4,6-diyne-3,9,10-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h4,15-20H,2-3,5-7,10,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIMTXDFGHNINN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C(CC#CC#CC(C=C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101007256 | |

| Record name | 1-Heptadecene-4,6-diyne-3,9,10-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101007256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Panaxytriol | |

CAS RN |

87005-03-6 | |

| Record name | Panaxytriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087005036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Heptadecene-4,6-diyne-3,9,10-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101007256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Panaxytriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

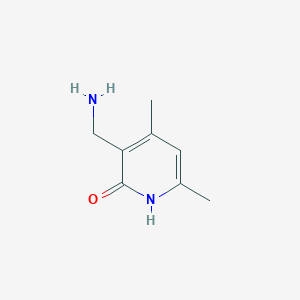

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B31345.png)

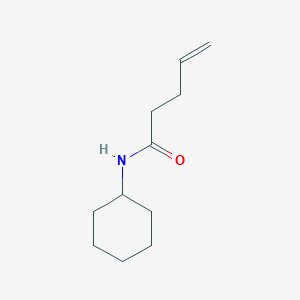

![Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B31349.png)

![Methyl (2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B31357.png)